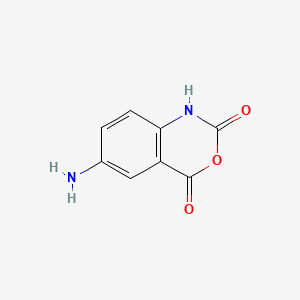

5-Aminoisatoic anhydride

Description

Contextual Overview of Isatoic Anhydride (B1165640) Derivatives

Isatoic anhydride and its derivatives are a class of heterocyclic compounds characterized by a fused benzene (B151609) and oxazinone ring system. researchgate.net These compounds have long been recognized as important intermediates in organic synthesis. researchgate.nettandfonline.comechemi.com They serve as convenient starting materials for the preparation of a wide array of nitrogen-containing heterocycles, including quinazolines, quinazolinones, benzodiazepines, and tryptanthrin (B1681603) derivatives. researchgate.nettandfonline.com The reactivity of the isatoic anhydride ring system, particularly its susceptibility to nucleophilic attack, allows for the introduction of various substituents and the construction of diverse molecular architectures. tandfonline.com

The versatility of isatoic anhydride derivatives extends to their applications in various industries, including pharmaceuticals, agrochemicals, and dyes. echemi.comacs.orgnih.gov For instance, they are key precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antituberculosis agents. tezu.ernet.in The ability to introduce different functional groups onto the aromatic ring or the nitrogen atom of the anhydride has led to the development of a vast library of derivatives with tailored properties and applications. nih.gov

The Unique Role of 5-Aminoisatoic Anhydride in Synthetic Methodologies

This compound distinguishes itself from other isatoic anhydride derivatives due to the presence of an amino group at the 5-position of the aromatic ring. This amino group significantly influences the reactivity of the molecule, enhancing its nucleophilicity and providing an additional site for chemical modification. cymitquimica.com This dual reactivity makes this compound a particularly valuable and versatile building block in synthetic organic chemistry.

The presence of the amino group opens up possibilities for a variety of chemical reactions. It can participate in reactions such as diazotization, acylation, and condensation, leading to the formation of a wide range of functionalized derivatives. cymitquimica.com These reactions, coupled with the inherent reactivity of the anhydride moiety, allow for the construction of complex heterocyclic systems that would be challenging to synthesize through other routes.

One of the most significant applications of this compound is in the synthesis of heterocyclic compounds with potential biological activity. For example, it is a key reactant in the synthesis of amino-chloroquinolyl derivatives, which have shown promise as antimalarial agents. chemdad.comsigmaaldrich.comalkalisci.comcenmed.com It is also utilized in the synthesis of tryptanthrin and its analogs, compounds known for their diverse pharmacological properties. chemdad.comsigmaaldrich.comalkalisci.comcenmed.com The ability to readily incorporate the 5-amino functionality into these complex structures is crucial for modulating their biological activity and physicochemical properties.

Furthermore, this compound serves as a monomer in the synthesis of aromatic polyamides, which are high-performance polymers with excellent thermal and mechanical properties. koreascience.kr The amino group allows for polymerization through amide bond formation, leading to the creation of robust and functional materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃ | cymitquimica.comnih.gov |

| Molecular Weight | 178.14 g/mol | cymitquimica.comsigmaaldrich.comnih.gov |

| Appearance | Solid, Powder | cymitquimica.comsigmaaldrich.com |

| Melting Point | >300 °C | chemdad.comsigmaaldrich.comalkalisci.com |

| CAS Number | 169037-24-5 | chemdad.comsigmaaldrich.comnih.gov |

| IUPAC Name | 6-amino-1H-3,1-benzoxazine-2,4-dione | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQDLBKVHJXPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937577 | |

| Record name | 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169037-24-5 | |

| Record name | 6-Amino-2-hydroxy-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 5 Aminoisatoic Anhydride

Established Synthetic Routes for Isatoic Anhydrides

Traditional methods for synthesizing isatoic anhydrides are well-documented and widely practiced due to their reliability and efficiency. These routes typically involve the cyclization of anthranilic acid derivatives or the oxidation of isatins.

One of the most common and established methods for preparing isatoic anhydrides is the reaction of an appropriate anthranilic acid with phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547). guidechem.comwikipedia.org This reaction proceeds by treating the anthranilic acid, such as 2,5-diaminobenzoic acid (for 5-aminoisatoic anhydride), with phosgene in an inert solvent. The amino group of the anthranilic acid reacts with phosgene to form an intermediate N-carboxyanhydride, which rapidly cyclizes to yield the isatoic anhydride (B1165640), releasing hydrogen chloride. orgsyn.org

The process is highly efficient and can be adapted for various substituted anthranilic acids. orgsyn.org For instance, the synthesis of 5-chloroisatoic anhydride from 2-amino-5-chlorobenzoic acid using triphosgene in tetrahydrofuran (B95107) (THF) demonstrates the utility of this approach. prepchem.com While effective, the high toxicity of phosgene gas necessitates stringent safety precautions, leading many researchers to favor triphosgene or alternative, phosgene-free methods. researchgate.netgoogle.com

| Starting Material | Reagent | Solvent | Yield |

| Anthranilic acid | Phosgene | Dioxane | High |

| 2-Amino-5-chlorobenzoic acid | Triphosgene | THF | 89% prepchem.com |

| 3-Amino-2-naphthoic acid | Phosgene | N/A | N/A orgsyn.org |

Another classical route to isatoic anhydrides involves the oxidation of isatin (B1672199) (1H-indole-2,3-dione) or its derivatives. osi.lv This method relies on the oxidative cleavage of the carbon-carbon bond between the two carbonyl groups (C2 and C3) of the isatin ring. A variety of oxidizing agents have been employed for this transformation.

Historically, agents such as chromium trioxide in acetic acid were used, but these have fallen out of favor due to their toxicity and the potential for explosive reactions. guidechem.comgoogle.com Modern approaches utilize safer and more selective oxidants like organic peroxy acids (e.g., peracetic acid, m-chloroperoxybenzoic acid) or hydrogen peroxide in an acidic medium. guidechem.comgoogle.comgoogle.com The reaction with hydrogen peroxide is typically carried out in a carboxylic acid solvent, such as formic or acetic acid, which facilitates the oxidation process to give the desired anhydride in good yields. google.comgoogle.com

| Isatin Derivative | Oxidizing Agent | Solvent | Key Finding |

| Isatin | Chromic Acid | Acetic Acid | Effective but hazardous guidechem.comgoogle.com |

| N-phenyl-substituted isatins | Peracids | N/A | An expensive but viable method google.com |

| Isatin | Hydrogen Peroxide | Formic Acid | High yield, safer alternative google.com |

| 8-Methylisatin | Hydrogen Peroxide | Acetic Acid | Yields 8-methylisatoic anhydride google.com |

Emerging and Green Synthesis Approaches to Isatoic Anhydrides

A significant advancement in the green synthesis of isatoic anhydrides from isatins is the use of the urea-hydrogen peroxide (UHP) complex. researchgate.net UHP is a stable, inexpensive, and easy-to-handle solid that serves as a safe source of hydrogen peroxide. semanticscholar.orgwikipedia.org The oxidation of various substituted isatins using UHP at room temperature has been shown to be highly effective. researchgate.net

The efficiency of this method can be dramatically enhanced through the application of ultrasonic irradiation. semanticscholar.org Ultrasound provides mechanical and thermal energy that accelerates the reaction, significantly reducing reaction times from hours to minutes while maintaining excellent yields and high product purity. researchgate.net A study comparing different oxidation methods found that the combination of UHP in a formic acid/acetic anhydride medium under sonication gave the best results for several substituted isatins, highlighting the synergistic effect of the green oxidant and the energy-efficient activation method. researchgate.net

| Substrate (Isatin) | Method | Reaction Time | Yield (%) |

| 5-Chloroisatin | Acetic Anhydride/H₂SO₄ with Sonication | 30 min | 95% researchgate.net |

| 5-Chloroisatin | Formic Acid/H₂SO₄ with Sonication | 30 min | 98% researchgate.net |

| 5-Bromoisatin | Acetic Anhydride/H₂SO₄ with Sonication | 135 min | 60% researchgate.net |

| 5-Bromoisatin | Formic Acid/H₂SO₄ with Sonication | 90 min | 97% researchgate.net |

| 5-Methylisatin | Acetic Anhydride/H₂SO₄ with Sonication | 20 min | 46% researchgate.net |

| 5-Methylisatin | Formic Acid/H₂SO₄ with Sonication | 20 min | 70% researchgate.net |

The development of catalytic systems and the use of environmentally benign solvents are at the forefront of modern synthetic chemistry. researchgate.netiaph.in For isatoic anhydrides, palladium-catalyzed carbonylation reactions have emerged as a powerful and atom-economical alternative. One such method involves the regioselective C–H bond carbonylation of N-alkyl anilines. thieme-connect.com This approach circumvents the need for pre-functionalized starting materials like anthranilic acids or isatins, instead building the heterocyclic ring directly from readily available anilines and carbon monoxide. researchgate.netthieme-connect.com

These reactions are typically performed using a palladium acetate (B1210297) catalyst in the presence of an oxidant and often a co-catalyst. thieme-connect.com Research has demonstrated that this method tolerates a wide range of functional groups on the aniline (B41778) starting material, providing a versatile route to variously substituted isatoic anhydrides under relatively mild conditions. thieme-connect.com While still an area of active development, these catalytic strategies represent a significant step towards more sustainable and efficient synthesis of these important chemical building blocks.

Reaction Chemistry and Mechanistic Insights of 5 Aminoisatoic Anhydride

Nucleophilic Acyl Substitution Pathways

The principal reaction pathway for 5-aminoisatoic anhydride (B1165640), like other acid anhydrides, is nucleophilic acyl substitution. lscollege.ac.inlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. youtube.commasterorganicchemistry.com This intermediate then collapses, expelling a carboxylate leaving group to form the substituted product. lscollege.ac.inlibretexts.org The reactivity of the anhydride is greater than that of esters but less than that of acid chlorides. vanderbilt.edu

The general mechanism involves the nucleophile adding to a carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl bond reforms with the elimination of a carboxylate leaving group. A final deprotonation step yields the neutral product. libretexts.org

Aminolysis: Formation of Amides with Primary Amines and Ammonia (B1221849)

The reaction of 5-aminoisatoic anhydride with ammonia or primary amines, known as aminolysis, yields amides. libretexts.orgwikipedia.org This reaction typically requires two equivalents of the amine; one acts as the nucleophile, and the second neutralizes the carboxylic acid byproduct to prevent the protonation of the nucleophilic amine. libretexts.org

The reaction involves the nucleophilic attack of the amine on a carbonyl carbon of the anhydride. libretexts.org Subsequent deprotonation by a second amine molecule and elimination of the carboxylate leaving group results in the formation of an N-substituted amide. libretexts.orgchemguide.co.uk For instance, the reaction with ammonia produces an amide containing the -CONH₂ group, while reaction with a primary amine (R-NH₂) yields an N-substituted amide. chemguide.co.uk These reactions are fundamental in synthesizing a variety of organic compounds. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Ammonia | Amide |

| This compound | Primary Amine (e.g., Methylamine) | N-substituted amide |

| This compound | Phenylamine (Aniline) | N-phenylethanamide derivative |

Alcoholysis: Ester Formation

This compound can undergo alcoholysis, reacting with alcohols to form esters. libretexts.orgchemistrysteps.com This nucleophilic acyl substitution reaction involves the alcohol attacking a carbonyl group of the anhydride. libretexts.org The process is often catalyzed by a base, such as pyridine (B92270), to neutralize the carboxylic acid formed as a byproduct. libretexts.orglibretexts.org

The mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alcohol. libretexts.org This intermediate then collapses, eliminating the carboxylate leaving group to yield the ester. libretexts.org This method is a common route for the synthesis of esters from anhydrides. libretexts.org The Steglich esterification, which uses DCC and DMAP, provides a mild method for converting carboxylic acids (which can be formed from anhydrides) into esters, particularly for sterically hindered alcohols. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Alcohol | Base (e.g., Pyridine) | Ester and Carboxylic acid |

| This compound | Alcohol | DCC, DMAP (Steglich conditions) | Ester |

Hydrolysis: Carboxylic Acid Regeneration

Hydrolysis of this compound involves its reaction with water to regenerate the corresponding dicarboxylic acid derivative, specifically 2-amino-5-carboxybenzoic acid. libretexts.org This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. chemistry.coach

The mechanism begins with the attack of a water molecule on one of the carbonyl carbons, forming a tetrahedral intermediate. chemistry.coach This is followed by the elimination of the carboxylate group, leading to the formation of the dicarboxylic acid. chemistry.coachnih.gov While synthetically this reaction may seem like a simple reversal of the anhydride's formation, understanding its mechanism is crucial as it highlights the need to protect anhydrides from moisture to avoid contamination with the resulting carboxylic acid. libretexts.orgnih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Water | 2-amino-5-carboxybenzoic acid |

Ring-Opening Reactions and Subsequent Transformations

Beyond simple nucleophilic acyl substitution, the ring-opening of this compound can initiate a cascade of subsequent transformations. The initial ring-opening, often triggered by a nucleophile, generates a reactive intermediate that can undergo further intramolecular or intermolecular reactions. nih.gov For example, treatment with a base like tertiary butoxide in DMSO can lead to ring-opened species that can be used to synthesize a range of trifunctional anilines. nih.gov These transformations are valuable for creating complex molecular scaffolds from a relatively simple starting material. nih.gov Ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is another powerful method for producing polyesters, where the anhydride ring is opened and incorporated into a polymer chain. researchgate.netresearchgate.net

Electrophilic Reactivity in Multi-Component Reactions

This compound serves as a key electrophilic component in various multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product. organic-chemistry.orgresearchgate.net In these reactions, the anhydride is activated, often by another component, and then undergoes reaction with one or more nucleophiles. organic-chemistry.org

A notable example is the reaction of isatoic anhydride, an aldehyde, and ammonium (B1175870) chloride, catalyzed by indium(III) chloride, to produce 2,3-dihydroquinazoline-4(1H)-ones in high yields. researchgate.net This demonstrates the utility of this compound in the convergent synthesis of heterocyclic compounds. researchgate.net The anhydride's ability to participate in such complex transformations makes it a valuable building block in combinatorial chemistry and drug discovery. sigmaaldrich.comsigmaaldrich.com

| Catalyst | Reactants | Product Type |

| Indium(III) chloride | Isatoic anhydride, Aldehyde, Ammonium chloride | 2,3-dihydroquinazoline-4(1H)-one |

Reactions with Activated Methylene (B1212753) Compounds and Carbanionic Species

This compound reacts with carbanionic species, such as those derived from activated methylene compounds (e.g., malonates, β-ketoesters). lscollege.ac.in In these reactions, the carbanion acts as a potent nucleophile, attacking one of the carbonyl groups of the anhydride. lscollege.ac.in This leads to a nucleophilic acyl substitution where the carboxylate is the leaving group. The reaction results in the formation of a new carbon-carbon bond, yielding β-dicarbonyl compounds or related structures. These products are versatile intermediates for the synthesis of a wide array of more complex molecules.

N-Alkylation and N-Derivatization Strategies

The reactivity of this compound is characterized by the presence of two key functional sites: the acidic N-H proton within the heterocyclic ring and the electrophilic carbonyl carbons of the anhydride moiety. These sites allow for a range of N-alkylation and N-derivatization reactions, making the compound a versatile building block in organic synthesis.

N-Alkylation Strategies

The direct alkylation of the nitrogen atom (N-1 position) of the isatoic anhydride ring is a common strategy to introduce alkyl or benzyl (B1604629) groups. This reaction typically proceeds via the formation of an N-anion under basic conditions, which then acts as a nucleophile, attacking an alkylating agent.

The choice of base and reaction conditions is critical to achieve high yields and minimize side reactions. A variety of bases have been explored for the N-alkylation of the parent isatoic anhydride structure, and these findings are instructive for the derivatization of its 5-amino counterpart. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and various amine bases. nih.gov For instance, the N-sodio derivative of isatoic anhydride, readily formed with sodium hydride, can be alkylated with agents like alkenyl, propargyl, and benzyl halides. nih.gov

However, challenges such as low yields and the formation of byproducts can arise depending on the base and substrate. nih.gov Research has focused on developing more efficient and milder conditions. A notable development involves the use of a diisopropylamine (B44863) (DIPA) and tetrabutylammonium (B224687) bromide (TBAB) system for the N-benzylation of isatoic anhydride, which provides excellent yields in a short reaction time at moderate temperatures. nih.gov

Mechanistic Insights: The N-alkylation mechanism begins with the deprotonation of the acidic N-H proton by a base, creating a resonance-stabilized N-anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), proceeding through an S_N2-type pathway to form the N-substituted product. The efficiency of the reaction is heavily dependent on the strength of the base, the reactivity of the alkylating agent, and the solvent used.

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-(4-chlorobenzyl)isatoic anhydride |

| K₂CO₃ | DMA | 100 | 24 | 25 |

| NaH | DMA | 30 | 18 | 40 |

| Cs₂CO₃ | DMA | 100 | 24 | 35 |

| DIPEA | DMA | 100 | 24 | 55 |

| DIPA/TBAB | DMA | 30 | 2 | >88 |

Table 1: Effect of different bases on the N-benzylation of isatoic anhydride with 4-chlorobenzyl chloride. This data illustrates common strategies applicable to this compound. nih.gov DMA = Dimethylacetamide; DIPEA = Diisopropylethylamine; DIPA = Diisopropylamine; TBAB = Tetrabutylammonium bromide.

N-Derivatization Strategies

N-derivatization of this compound can occur at two primary locations: the exocyclic 5-amino group or through nucleophilic attack on the anhydride carbonyls, leading to ring-opening.

Acylation of the 5-Amino Group: The exocyclic amino group can be selectively acylated to form amide derivatives. For example, the acetylation of this compound yields 5-acetamidoisatoic anhydride. google.com This type of reaction typically uses an acylating agent like an acid anhydride or acid chloride in the presence of a base. nih.govresearchgate.net

Ring-Opening Reactions: The anhydride ring is susceptible to nucleophilic attack, which results in the cleavage of the N1-C2 or C2-O3 bond and the formation of anthranilic acid derivatives. This is a highly versatile strategy for derivatization.

Reaction with Amines (Aminolysis): Primary and secondary amines react with this compound to yield 2-amino-5-aminobenzamides. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons. libretexts.org For example, treatment of this compound with 4-trifluoromethylbenzylamine in DMF at room temperature results in the formation of the corresponding N-(4-(trifluoromethyl)benzyl)benzamide derivative. nih.gov

Reaction with Alcohols (Alcoholysis): In a similar fashion, alcohols can act as nucleophiles, leading to the formation of 2-amino-5-aminobenzoate esters. ursinus.edu The reaction is often catalyzed by a base. libretexts.org

Reaction with Other Nucleophiles: Other nucleophiles, such as hydrazines, can also open the anhydride ring to produce compounds like 2-amino-5-carboxy benzhydrazides, as demonstrated with analogous substituted isatoic anhydrides. ursinus.edu

Mechanistic Insights: The ring-opening derivatization follows a nucleophilic acyl substitution pathway. libretexts.orgyoutube.com A nucleophile (such as an amine or alcohol) attacks one of the electrophilic carbonyl carbons of the anhydride. This addition leads to a tetrahedral intermediate. Subsequently, the carbonyl group reforms, and the ring opens by cleaving the acyl-oxygen bond, with the carboxylate acting as the leaving group. This results in the formation of a new amide or ester linkage at the C-2 position and a carboxylic acid (or carboxylate) at the adjacent position of the benzene (B151609) ring, which then readily decarboxylates upon heating or under acidic/basic conditions to yield the substituted anthranilamide or anthranilate derivative.

| Derivatization Type | Nucleophile/Reagent | Conditions | Product | Ref. |

| N-Acylation | Acetic Anhydride | - | 5-Acetamidoisatoic anhydride | google.com |

| Ring-Opening (Aminolysis) | 4-Trifluoromethylbenzylamine | DMF, Room Temp. | 2-Amino-5-(4-(trifluoromethyl)benzylamino)benzoic acid derivative | nih.gov |

| Ring-Opening (Aminolysis) | Benzylamine | - | N-Benzyl-2-aminoanthranilamide | chem-soc.si |

| Ring-Opening (Alcoholysis) | Methanol | NaOH (cat.), Reflux | 2-Amino-5-carboxy methyl benzoate (B1203000) (from 6-carboxy isatoic anhydride) | ursinus.edu |

Table 2: Examples of N-Derivatization reactions of this compound and related structures.

Advanced Derivatization Strategies and Synthetic Applications of 5 Aminoisatoic Anhydride

Synthesis of Structurally Diverse Heterocyclic Systems

5-Aminoisatoic anhydride (B1165640) is a versatile precursor for the synthesis of a wide array of heterocyclic compounds due to its reactive anhydride functionality and the presence of an amino group on the benzene (B151609) ring. This section explores its application in constructing various heterocyclic frameworks of medicinal and chemical interest.

Quinazoline (B50416) and Quinazolinone Frameworks

The reaction of 5-aminoisatoic anhydride with appropriate amines and other reagents is a cornerstone for the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are prevalent in numerous biologically active compounds. A general approach involves the reaction of this compound with an amine, which leads to the formation of a 2,5-diaminobenzamide (B14656821) intermediate. This intermediate can then be cyclized to form the quinazolinone ring. mdpi.com

One-pot syntheses have been developed for efficiency. For instance, a one-pot condensation of isatoic anhydride, an aldehyde, and an amine can yield disubstituted quinazolinones. researchgate.net Another method involves the acylation of anthranilic acid (which can be derived from this compound) followed by ring closure with acetic anhydride to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with amines to produce 4(3H)-quinazolinone derivatives. nih.gov The versatility of this precursor allows for the introduction of a wide range of substituents on the quinazoline core, enabling the generation of diverse compound libraries for drug discovery.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Amine | 2,5-Diaminobenzamide intermediate | mdpi.com |

| Isatoic anhydride | Aldehyde, Amine | Disubstituted quinazolinone | researchgate.net |

| Anthranilic acid derivative | Acyl chloride, Acetic anhydride, Amine | 4(3H)-Quinazolinone derivative | nih.gov |

Tryptanthrin (B1681603) and its Analogs

Tryptanthrin, an alkaloid with a characteristic indolo[2,1-b]quinazoline-6,12-dione structure, and its derivatives can be efficiently synthesized using this compound. The most common and economically viable method involves the condensation reaction between an isatoic anhydride derivative and an isatin (B1672199) derivative. umich.eduarkat-usa.org In the context of this compound, its reaction with isatin would be expected to yield amino-substituted tryptanthrin analogs.

The reaction conditions for this transformation can vary, from heating in the presence of a base like triethylamine (B128534) or pyridine (B92270) to using sodium hydride in DMF. arkat-usa.org Solvent-free microwave-assisted protocols have also been developed, offering a more environmentally friendly approach. arkat-usa.org The formation of tryptanthrin during the oxidation of indigo (B80030) is also explained by the in-situ generation of isatin and isatoic anhydride, which then condense. umich.eduarkat-usa.org

| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |

| This compound | Isatin | Amino-substituted tryptanthrin | Heating with base (e.g., triethylamine) | umich.eduarkat-usa.org |

| Isatoic anhydride | Isatin | Tryptanthrin | Sodium hydride/DMF | arkat-usa.org |

| Isatoic anhydride | Isatin | Tryptanthrin | Microwave irradiation, K2CO3 | arkat-usa.org |

Benzodiazepine (B76468) Derivatives

This compound serves as a key starting material for the synthesis of benzodiazepine derivatives, a class of compounds with significant therapeutic applications. A three-component, base-catalyzed reaction under solvent-free conditions has been reported for the synthesis of 4-alkyl-1,4-benzodiazepine-2,5-diones. This method involves the initial reaction of isatoic anhydride with a primary amine to form a 2-amino-N-alkylbenzamide, which then reacts in the same pot with chloroacetyl chloride in the presence of a base catalyst to yield the benzodiazepine framework. researchgate.net The use of this compound in this reaction would lead to the corresponding amino-substituted benzodiazepine derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| This compound | Primary amine | Chloroacetyl chloride | Amino-substituted 4-alkyl-1,4-benzodiazepine-2,5-dione | researchgate.net |

Quinolones and Benzimidazolones

The reactivity of this compound can be harnessed to synthesize quinolone and benzimidazolone ring systems. For the synthesis of quinolones, a decarboxylating cyclization reaction has been developed. nih.gov The reaction of isatoic anhydride with the sodium enolate of ethyl acetoacetate (B1235776) in a suitable solvent like N,N-dimethylacetamide results in the formation of substituted 4-hydroxyquinolines. nih.gov Applying this to this compound would produce amino-substituted quinolone derivatives.

Benzimidazolones can be synthesized from isatoic anhydride via the formation of an isocyanate intermediate. The reaction of isatoic anhydride with sodium azide (B81097) leads to the formation of a benzimidazolone. wikipedia.org This pathway provides a route to amino-substituted benzimidazolones when starting with this compound.

| Starting Material | Reagent(s) | Product | Reference |

| This compound | Sodium enolate of ethyl acetoacetate | Amino-substituted 4-hydroxyquinoline | nih.gov |

| This compound | Sodium azide | Amino-substituted benzimidazolone | wikipedia.org |

Creation of Open-Chain Anthranilic Acid Derivatives

Beyond its utility in forming heterocyclic systems, this compound is also a valuable starting material for the synthesis of open-chain derivatives of anthranilic acid. These derivatives are important intermediates in organic synthesis and can also exhibit biological activity. nih.gov The ring-opening of the anhydride moiety by various nucleophiles provides a straightforward route to these compounds.

Formation of Phenylbenzohydrazides

The reaction of this compound with phenylhydrazine (B124118) leads to the formation of 2,5-diaminophenylbenzohydrazides. This reaction proceeds via nucleophilic attack of the phenylhydrazine on one of the carbonyl groups of the anhydride, followed by ring opening and loss of carbon dioxide. A common procedure involves refluxing isatoic anhydride and phenylhydrazine in a solvent such as ethanol. researchgate.net This method provides a direct route to N-phenyl-2-aminobenzohydrazide derivatives, which can serve as precursors for other heterocyclic systems or be evaluated for their own biological properties.

| Reactant 1 | Reactant 2 | Product | Typical Conditions | Reference |

| This compound | Phenylhydrazine | 2,5-Diaminophenylbenzohydrazide | Reflux in ethanol | researchgate.net |

Anthranilamide Schiff Base Synthesis

The synthesis of anthranilamide Schiff bases from this compound is efficiently achieved through a one-pot, three-component reaction. This methodology involves the reaction of this compound, a primary amine, and an aromatic aldehyde in a suitable solvent. This approach is recognized for its operational simplicity and for proceeding under mild, often catalyst-free conditions.

The reaction mechanism commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the this compound ring. This leads to the opening of the anhydride ring and, following decarboxylation (loss of CO₂), results in the formation of a 2,5-diaminobenzamide intermediate. This in situ generated intermediate does not require isolation. In the subsequent step, the newly formed primary aromatic amine at the 2-position of the benzamide (B126) undergoes a condensation reaction with the aromatic aldehyde. This condensation, characterized by the formation of a C=N double bond (imine), yields the final anthranilamide Schiff base product with the elimination of a water molecule.

A notable advantage of this synthetic strategy is its "green" aspect, as it can often be performed in water at room temperature without the need for a catalyst, producing high yields of the desired Schiff base exclusively. rsc.orgresearchgate.net The reaction is versatile, accommodating a wide range of primary amines and substituted aromatic aldehydes.

The general reaction scheme is as follows: this compound + Primary Amine + Aromatic Aldehyde → 2,5-Diaminobenzamide intermediate → Anthranilamide Schiff Base

Below is a table showcasing representative examples of Schiff bases synthesized using this methodology with various amines and aldehydes.

| Entry | Amine | Aldehyde | Product | Yield (%) |

| 1 | Benzylamine | 4-Chlorobenzaldehyde | 5-Amino-2-((4-chlorobenzylidene)amino)-N-benzylbenzamide | 84 |

| 2 | Benzylamine | 4-Methylbenzaldehyde | 5-Amino-N-benzyl-2-((4-methylbenzylidene)amino)benzamide | 85 |

| 3 | Benzylamine | 4-Methoxybenzaldehyde | 5-Amino-N-benzyl-2-((4-methoxybenzylidene)amino)benzamide | 86 |

| 4 | Furfurylamine | 4-Chlorobenzaldehyde | 5-Amino-2-((4-chlorobenzylidene)amino)-N-(furan-2-ylmethyl)benzamide | 92 |

| 5 | Furfurylamine | 4-Nitrobenzaldehyde | 5-Amino-N-(furan-2-ylmethyl)-2-((4-nitrobenzylidene)amino)benzamide | 83 |

This table is representative of typical yields achieved in the synthesis of anthranilamide Schiff bases. researchgate.net

Amino-Chloroquinolyl Derivative Synthesis

The synthesis of amino-chloroquinolyl derivatives from this compound is a multi-step process that relies on established methods for quinoline (B57606) ring formation, such as the Friedländer synthesis, followed by a chlorination step. jk-sci.comnih.gov A direct, one-pot conversion is not typically employed. The general strategy involves first constructing the 6-aminoquinoline (B144246) core from the anhydride and then introducing the chloro substituent.

Step 1: Formation of a 2,5-Diaminoaryl Ketone Intermediate

The initial step involves the conversion of this compound into a suitable 2,5-diaminoaryl ketone. This can be accomplished by reacting the anhydride with a carbon nucleophile, such as a Grignard reagent or an enolate. The nucleophile attacks a carbonyl group, leading to ring-opening and the formation of an intermediate that, upon acidic workup and decarboxylation, yields the target 2-amino-5-aminophenyl ketone.

Step 2: Friedländer Annulation to Form the 6-Aminoquinoline Core

The 2,5-diaminoaryl ketone intermediate is then subjected to the Friedländer synthesis. jk-sci.comwikipedia.org This reaction involves the acid- or base-catalyzed condensation of the 2-aminoaryl ketone with a second carbonyl-containing compound that possesses a reactive α-methylene group (e.g., another ketone or an aldehyde). jk-sci.com The reaction proceeds via an initial aldol (B89426) condensation followed by a cyclodehydration reaction. wikipedia.org This cyclization forms the pyridine ring fused to the benzene ring, resulting in a substituted 6-aminoquinoline. The amino group originally at the 5-position of the isatoic anhydride becomes the 6-amino substituent on the newly formed quinoline ring system.

Step 3: Chlorination of the Aminoquinoline Ring

The final step is the introduction of a chlorine atom onto the 6-aminoquinoline scaffold. This is typically achieved through an electrophilic aromatic substitution reaction. The presence of the strongly activating amino group at the C-6 position directs incoming electrophiles to the ortho and para positions. Common chlorinating agents such as N-chlorosuccinimide (NCS) can be used to achieve this transformation. mdpi.com The precise position of chlorination (e.g., C-5 or C-7) can be influenced by the steric and electronic properties of the other substituents on the quinoline ring and the specific reaction conditions employed. For instance, the presence of a 7-chloro group is a known requirement for the antiplasmodial activity of some 4-aminoquinoline (B48711) drugs. acs.org

A plausible synthetic pathway is outlined in the table below.

| Step | Reaction Type | Reactants | Product |

| 1 | Acylation/Decarboxylation | This compound, Carbon nucleophile (e.g., R-MgBr) | 2,5-Diaminoaryl ketone |

| 2 | Friedländer Synthesis | 2,5-Diaminoaryl ketone, Carbonyl compound with α-methylene group | 6-Aminoquinoline derivative |

| 3 | Electrophilic Chlorination | 6-Aminoquinoline derivative, Chlorinating agent (e.g., NCS) | 6-Amino-chloroquinoline derivative |

Role in Advanced Analytical Techniques and Molecular Biology Research

Derivatization for Enhanced Spectroscopic Detection and Separation

Chemical derivatization is a frequently employed strategy in analytical chemistry to enhance the detectability and separation of analytes. nih.gov This process involves chemically modifying the analyte to improve its chromatographic behavior or its response to a detector, such as a mass spectrometer. nih.gov While various anhydrides, such as propionyl and benzoyl anhydride (B1165640), have been used to enhance electrospray ionization (ESI) response and improve retention in reversed-phase chromatography, the specific use of 5-aminoisatoic anhydride as a derivatizing agent for routine analytical purposes is not widely reported. ddtjournal.com However, the inherent reactivity of the anhydride group suggests potential for such applications.

Mass Spectrometry (MS) Applications

In mass spectrometry, derivatization can improve ionization efficiency and produce characteristic fragment ions, which aids in the identification and quantification of target molecules. nih.gov Derivatizing agents are often chosen to introduce a readily ionizable group or a moiety that directs fragmentation in a predictable manner. While a variety of reagents are used for this purpose, including those targeting amines and hydroxyl groups, the application of this compound in this context is not a standard method. The general principle of using anhydrides involves the acylation of functional groups like amines and phenols, which can enhance their detectability in LC/ESI-MS/MS analysis. ddtjournal.commdpi.com

Chromatographic Methodologies (e.g., HILIC-MS/MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. nih.govthermofisher.com HILIC-MS/MS is a powerful tool for the analysis of polar analytes in complex matrices. nih.gov While derivatization is sometimes used in HILIC to improve separation or detection, it is often employed to make analytes more amenable to reversed-phase chromatography by increasing their hydrophobicity. thermofisher.com The direct use of this compound as a derivatizing agent specifically for HILIC-MS/MS analysis is not a commonly documented technique. The analysis of many polar compounds, such as amino acids, can often be achieved using HILIC without the need for derivatization. nih.govmdpi.com

Functionalization for Nucleic Acid Structure Probing

The isatoic anhydride core structure is central to a class of chemical probes used for investigating the structure of nucleic acids, particularly RNA. These reagents are employed in a technique known as Selective 2'-Hydroxyl Acylation and Primer Extension (SHAPE).

Selective 2'-Hydroxyl Acylation and Primer Extension (SHAPE) Chemistry

SHAPE chemistry is a powerful method for probing RNA structure at single-nucleotide resolution. The technique utilizes electrophilic reagents that preferentially acylate the 2'-hydroxyl group of flexible ribonucleotides in single-stranded or conformationally dynamic regions of an RNA molecule. The resulting adducts can be detected by primer extension, as they impede the progress of reverse transcriptase.

While this compound itself is not commonly cited as a SHAPE reagent, several of its derivatives are widely used. These include N-methylisatoic anhydride (NMIA), 1-methyl-7-nitroisatoic anhydride (1M7), 1-methyl-6-nitroisatoic anhydride (1M6), and 5-nitroisatoic anhydride (5NIA). The reactivity and properties of these reagents vary, making them suitable for different experimental conditions, such as in vitro or in vivo studies.

| SHAPE Reagent | Common Abbreviation | Half-Life (approx.) | Key Characteristics |

| N-methylisatoic anhydride | NMIA | 430 s | Widely used, but less suitable for in-cell applications. |

| 1-methyl-7-nitroisatoic anhydride | 1M7 | 14 s | Low nucleotide bias, suitable for in vivo and in vitro use. |

| 1-methyl-6-nitroisatoic anhydride | 1M6 | 31 s | Similar to 1M7, faster reactivity than NMIA. |

| 5-nitroisatoic anhydride | 5NIA | 100 s | Fast-acting and suitable for in-cell probing. |

This table presents data on commonly used isatoic anhydride-based SHAPE reagents.

Fluorescent Labeling of mRNA and tRNA

Fluorescent labeling is a cornerstone of molecular biology, enabling the visualization and tracking of biomolecules like RNA. nih.govnih.gov Various chemical methods exist for attaching fluorescent dyes to RNA, often targeting specific functional groups. nih.gov The reaction of isatoic anhydride with primary amines to open the anhydride ring presents a potential route for chemical modification. epa.gov However, the direct use of this compound as a fluorescent label or as a precursor for synthesizing fluorescent labels for mRNA and tRNA is not a well-established method. The field of RNA labeling typically relies on other strategies, such as the use of fluorescently modified nucleotides during in vitro transcription or post-transcriptional labeling with reactive dyes that target specific functionalities introduced into the RNA. quora.comjenabioscience.com

Applications in Materials and Polymer Science

Amino-Functionalized Polymer Synthesis

The presence of a primary amine group allows 5-Aminoisatoic anhydride (B1165640) to be incorporated into polymer chains, introducing amino functionality. This is particularly relevant in the synthesis of polyamides and related copolymers. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a common method for producing polypeptides. frontiersin.orgillinois.edu While 5-Aminoisatoic anhydride is not an NCA, its amine functionality allows it to act as an initiator or comonomer in polymerization reactions.

The synthesis of polyamides can be achieved through the polycondensation of diamines with dicarboxylic acids or their derivatives. youtube.comresearchgate.netrsc.org this compound can participate in such reactions, where its amine group reacts with a dicarboxylic acid, and the anhydride group can subsequently react with another amine, leading to the formation of a polyamide structure. The reactivity of the amine group is central to its role in these syntheses. In the context of ring-opening polymerizations, primary amines are known to initiate the reaction by attacking a carbonyl group of the cyclic monomer. frontiersin.org This mechanism suggests that this compound could initiate the polymerization of monomers like ε-caprolactam to produce functionalized polyamide chains.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Role of this compound | Co-monomer(s) | Resulting Polymer Feature |

|---|---|---|---|

| Polyamide | Monomer | Dicarboxylic acid, Diacyl chloride | Amide linkages in backbone |

| Polypeptide | Initiator | α-Amino acid N-carboxyanhydride | Amino-terminated polymer chain |

Role in Polymer Foaming and Related Processes

Chemical blowing agents are additives used in plastics manufacturing to create a cellular, foam-like structure by releasing gas upon thermal decomposition. specialchem.comtaylorandfrancis.com This process reduces density and improves thermal and acoustic insulation. specialchem.com Isatoic anhydride and its derivatives are known to decompose upon heating to release carbon dioxide (CO₂), making them suitable for use as chemical blowing agents.

The foaming process relies on the controlled decomposition of the blowing agent at a temperature that aligns with the processing temperature of the polymer matrix. scielo.br The gas generated forms bubbles, or cells, within the molten polymer, which are then trapped as the polymer cools and solidifies. specialchem.com Chemical blowing agents are classified as either exothermic (releasing heat) or endothermic (absorbing heat) during decomposition. taylorandfrancis.com Agents that release CO₂, such as those derived from carbonates or anhydrides, are typically endothermic. researchgate.net The use of this compound as a blowing agent would leverage its thermal decomposition to produce CO₂ gas, which acts as the foaming agent for creating cellular structures in polymers like polyethylene (B3416737) or poly(lactic acid). nih.govmdpi.com

Table 2: Comparison of Chemical Blowing Agent Characteristics

| Blowing Agent Type | Example Compounds | Gas(es) Released | Decomposition Type |

|---|---|---|---|

| Azo Compounds | Azodicarbonamide (ADC) | N₂, CO, CO₂, NH₃ | Exothermic |

| Hydrazine Derivatives | p-Toluene-sulfonyl semicarbazide | N₂, CO₂ | Exothermic |

| Bicarbonates/Carbonates | Sodium Bicarbonate | CO₂ | Endothermic |

Incorporation into Polymer Networks and Resins

The bifunctional nature of this compound allows it to be incorporated into cross-linked polymer networks and thermosetting resins. Cross-linking is a process that forms stable covalent bonds between polymer chains, creating a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. mdpi.commdpi.com

In epoxy resin systems, curing agents (hardeners) react with the epoxide groups of the resin to form a rigid, cross-linked structure. Amine and anhydride compounds are two of the most common types of curing agents. mdpi.com this compound contains both functionalities. The amine group can react directly with epoxy rings in a ring-opening addition reaction. The anhydride group can also react with epoxy groups, often requiring an initiator and elevated temperatures, or with hydroxyl groups present in the resin system. mdpi.com This dual reactivity allows this compound to act as a cross-linking agent, connecting multiple polymer chains and increasing the network density of the final thermoset material. nih.gov

Furthermore, anhydride-containing monomers can be copolymerized with other monomers, such as vinyl or acrylic compounds, to produce cross-linkable polymers. For instance, copolymers of methacrylic anhydride can be synthesized and subsequently cross-linked to form resins suitable for various applications. google.com The incorporation of this compound into such systems would introduce reactive sites for subsequent cross-linking or functionalization.

Emerging Research Avenues and Future Directions

Novel Catalytic Systems for 5-Aminoisatoic Anhydride (B1165640) Transformations

The transformation of 5-aminoisatoic anhydride into high-value chemical entities is a major focus of contemporary research, with an emphasis on developing novel catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions. Transition metal catalysis, organocatalysis, and electrocatalysis are key areas of exploration.

Transition Metal Catalysis: Palladium-catalyzed reactions are prominent in the functionalization of the isatoic anhydride core, particularly for the synthesis of quinazolin-4(3H)-ones, a scaffold found in numerous bioactive compounds. mdpi.comresearchgate.net These methods often involve one-pot, multi-component reactions that are highly atom-economical. For instance, palladium catalysts can facilitate domino processes involving cross-coupling and cyclization steps to construct the quinazolinone ring system from isatoic anhydride precursors. researchgate.net Research is ongoing to expand the scope of transition metals to include more abundant and less toxic options like copper and nickel, aligning with the principles of sustainable chemistry. mdpi.com

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for anhydride transformations. Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, are being investigated for the asymmetric ring-opening of cyclic anhydrides. nih.gov While much of this research has focused on simpler anhydrides, the principles are being extended to the isatoic anhydride framework. These catalysts can activate the anhydride carbonyls towards nucleophilic attack by thiols or amines, enabling the enantioselective synthesis of valuable chiral building blocks. nih.gov The development of organocatalytic systems for this compound could provide access to novel, enantioenriched derivatives for pharmaceutical applications.

Electrocatalysis: A frontier in synthetic chemistry is the use of electrochemistry to drive reactions. An electrochemically induced one-pot, three-component reaction has been developed for synthesizing quinazolinone derivatives from isatoic anhydride. acs.org This approach is particularly noteworthy as it proceeds without the need for metal catalysts or chemical oxidizing agents, relying instead on electrochemical redox mechanisms. acs.org Such methods offer significant advantages in terms of environmental sustainability and operational simplicity, representing a promising future direction for the transformation of this compound.

| Catalytic System | Transformation Type | Key Advantages |

| Transition Metal (e.g., Pd) | Multi-component reactions, Cyclizations | High efficiency, Access to complex scaffolds (e.g., quinazolinones) |

| Organocatalysis | Asymmetric ring-opening | Metal-free, Enantioselectivity, Synthesis of chiral molecules |

| Electrocatalysis | Three-component cyclization | No metal catalysts or oxidants, Environmentally sustainable, High atomic efficiency |

Computational Chemistry and Mechanistic Modeling of this compound Reactivity

Computational chemistry provides indispensable tools for understanding and predicting the reactivity of this compound at a molecular level. Density Functional Theory (DFT) is a cornerstone of this research, enabling the detailed study of the molecule's electronic structure, aromaticity, and reaction mechanisms. researchgate.netaksaray.edu.tr

Theoretical investigations have focused on the parent isatoic anhydride (ISA) to model its spectroscopic properties and reactivity patterns. researchgate.netresearchgate.net These studies employ methods like DFT and Quantum Theory of Atoms in Molecules (QTAIM) to analyze the molecule's electron density and identify reactive sites. researchgate.net The heterocyclic ring is confirmed as the most reactive part of the molecule, with the carbonyl group adjacent to the aromatic ring being the most electrophilic site, making it susceptible to nucleophilic attack—a key step in its ring-opening reactions. researchgate.net

Key Computational Insights:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the molecule's behavior in chemical reactions and determine charge transfer within the molecule. aksaray.edu.tr

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions, thereby predicting sites for various chemical interactions. aksaray.edu.tr

Reaction Pathway Modeling: Computational models can elucidate the mechanisms of reactions, such as the hydrolysis of the anhydride ring. nih.gov For cyclic anhydrides, studies have shown that the reaction pathway involves the weakening of the C-O bridging bonds, often facilitated by hydrogen bonding with solvent molecules, leading to ring opening. nih.gov

These computational approaches are crucial for designing new reactions and catalysts. By modeling transition states and reaction intermediates, chemists can rationalize experimental outcomes and rationally design more efficient synthetic routes for derivatives of this compound.

Exploration of New Bio-Related Chemical Tools

The inherent reactivity of this compound makes it an attractive scaffold for the development of novel chemical tools for biology and medicine. Its ability to react with nucleophiles under mild conditions allows for its incorporation into larger, biologically relevant structures.

Synthesis of Bioactive Heterocycles: this compound is a key reactant in the synthesis of amino-chloroquinolyl derivatives, which are being investigated as potential antimalarial agents. The isatoic anhydride core is also fundamental to the synthesis of a wide range of quinazolinone-based pharmaceuticals. wikipedia.org

Bioconjugation and Probe Development: A significant emerging application is in the field of bioconjugation. Isatoic anhydride-based reagents have been developed as a new platform for "click" chemistry. charlotte.edu These reagents react quickly and selectively with primary amines, such as those on the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds while releasing carbon dioxide as the only byproduct. charlotte.edu This reaction is advantageous because it introduces a chromophore and fluorophore, allowing the resulting conjugate to be easily tracked and quantified. charlotte.edu Furthermore, an isatoic anhydride derivative conjugated to biotin (B1667282) and a disulfide linker has been designed for the specific separation of nucleic acids, showcasing its utility in diagnostics and molecular biology. researchgate.net

Self-Assembling Biomaterials: Researchers are exploring the ring-opening of isatoic anhydride to create peptide-based molecules that can self-assemble into functional biomaterials. researchgate.net Specifically, short peptides derived from isatoic anhydride have been shown to form hydrogels with antibacterial properties, opening doors for applications in tissue engineering and drug delivery. researchgate.net

| Application Area | Specific Example | Potential Use |

| Medicinal Chemistry | Synthesis of amino-chloroquinolyl derivatives | Antimalarial drugs |

| Bioconjugation | Lysine-reactive "click" reagents | Antibody-drug conjugates, Protein labeling |

| Molecular Biology | Biotin-conjugated derivatives | Separation and purification of nucleic acids |

| Biomaterials | Self-assembling peptide hydrogels | Antibacterial agents, Tissue scaffolds |

Sustainable and Scalable Production of this compound

The traditional synthesis of isatoic anhydride involves the reaction of anthranilic acid with phosgene (B1210022), a highly toxic and hazardous chemical. wikipedia.org Consequently, a major research thrust is the development of sustainable and scalable production methods that avoid such dangerous reagents.

Phosgene-Free Synthesis: Alternative, safer carbonylating agents are being actively investigated. A patented process describes the thermal cyclization of alkoxy carbamate (B1207046) precursors, derived from substituted anthranilic acids, to yield isatoic anhydrides without phosgene. google.com This method is designed to be simple, suitable for industrial scale-up, and provides good yields and purity. google.com Another approach utilizes triphosgene (B27547), a solid and thus safer equivalent of phosgene, in solution-based polymer synthesis, a technique adaptable for anhydride formation. nih.gov

Green Chemistry Approaches: Modern synthetic chemistry emphasizes "green" methodologies that reduce waste and energy consumption. One such method for producing isatoic anhydrides involves the oxidation of isatins using a urea-hydrogen peroxide complex, a stable and safe oxidizing agent, under ultrasound irradiation. slideshare.net The use of ultrasound dramatically shortens reaction times from hours to minutes and proceeds under mild conditions. slideshare.net Microwave-assisted synthesis is another green technique being applied to the synthesis of isatoic anhydride derivatives, offering benefits such as higher yields and shorter reaction times. researchgate.net These methods represent a significant step towards the environmentally benign production of this important chemical intermediate.

Q & A

Q. What is a standard synthetic protocol for preparing derivatives of 5-Aminoisatoic anhydride?

A common method involves refluxing this compound with amines (e.g., N-(7-chloro-4-quinolyl)-1,3-diaminopropane) in ethanol for 24 hours. Post-reaction, the mixture is concentrated under reduced pressure and purified via flash chromatography (e.g., MeOH:CH₂Cl₂ 3:7 v/v), yielding crystalline products (e.g., 64% yield reported). Characterization typically employs H-NMR and C-NMR spectroscopy, with key peaks for structural confirmation (e.g., δ = 1.95 ppm for methylene protons, 172.1 ppm for carbonyl carbons) .

Q. How is this compound characterized to confirm purity and structural integrity?

Key techniques include:

- NMR spectroscopy : H-NMR (300 MHz) and C-NMR (75 MHz) in deuterated solvents (e.g., CD₃OD) to identify proton and carbon environments. For example, aromatic protons appear between δ 6.42–8.26 ppm, while carbonyl carbons resonate at ~172 ppm .

- Chromatography : Flash chromatography with polar/non-polar solvent systems (e.g., MeOH:CH₂Cl₂) to isolate pure compounds.

- Melting point analysis : Reported melting points (e.g., 230°C) can validate purity .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust (H335 hazard) .

- Storage : Keep containers sealed in dry, well-ventilated areas (P233, P403 precautions) .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for higher yields?

- Coupling agents : Replace traditional methods with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which enhances reactivity in amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol is suitable for reflux conditions .

- Reaction monitoring : Use TLC or HPLC to track progress and adjust reaction times (e.g., 24 hours for complete conversion) .

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm assignments.

- Isotopic labeling : Use N or C-labeled reagents to clarify ambiguous peaks.

- Supplementary techniques : Employ mass spectrometry (MS) or X-ray crystallography for unambiguous structural confirmation .

Q. What methodologies address low yields in multi-step syntheses using this compound?

- Stepwise purification : Isolate intermediates after each reaction step (e.g., flash chromatography) to minimize side reactions.

- Temperature control : Optimize reflux temperatures to balance reaction rate and decomposition.

- Catalytic additives : Use bases (e.g., triethylamine) to neutralize HCl byproducts in amidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.